Product packaging for (E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one(Cat. No.:)

(E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one

Cat. No.: B15069576
M. Wt: 200.24 g/mol
InChI Key: UHQYNMNTEPTGGS-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one (CAS 28812-47-7) is a quinazolin-4-one derivative serving as a versatile and privileged scaffold in medicinal chemistry and drug discovery. This compound is of significant interest in the rational design of novel multi-target therapeutic agents, particularly in oncology research. The quinazolin-4-one core is a recognized pharmacophore for inhibiting key enzymes, and its functionalization allows for the development of potent and selective inhibitors . A prominent application explored in scientific literature is its incorporation into dual PI3K/HDAC inhibitors. Researchers have designed molecules where the quinazolinone core, derived from inhibitors like Idelalisib, serves as the cap group for an HDAC inhibitor pharmacophore, connected via an optimized linker . This innovative approach aims to overcome the limitations of single-target therapies, demonstrating synergistic effects in inhibiting cancer cell proliferation and addressing drug resistance mechanisms . Beyond oncology, the quinazolin-4-one scaffold shows multifaceted pharmacological potential. Derivatives have been investigated as activators of glucokinase (GK) for diabetes research , inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1) for cardiovascular and ocular diseases , and have demonstrated anti-inflammatory, antimicrobial, and anti-tuberculosis activities in various studies . The (E)-configured but-2-en-1-yl side chain at the N1 position provides a strategic handle for further synthetic cyclization and functionalization, enabling access to complex polycyclic structures like pyrrolo[1,2-a]quinazolines, which are analogs of naturally occurring bioactive alkaloids . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B15069576 (E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-[(E)-but-2-enyl]quinazolin-4-one

InChI

InChI=1S/C12H12N2O/c1-2-3-8-14-9-13-12(15)10-6-4-5-7-11(10)14/h2-7,9H,8H2,1H3/b3-2+

InChI Key

UHQYNMNTEPTGGS-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CN1C=NC(=O)C2=CC=CC=C21

Canonical SMILES

CC=CCN1C=NC(=O)C2=CC=CC=C21

Origin of Product

United States

Structure Activity Relationship Sar Studies of E 1 but 2 En 1 Yl Quinazolin 4 1h One Derivatives

General Principles of SAR in Quinazolinone Scaffolds

The biological activity of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. nih.gov SAR studies have revealed that modifications at positions N1, C2, C3, and on the fused benzene (B151609) ring can drastically alter the pharmacological profile of these compounds, impacting their efficacy and selectivity as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory agents. nih.govnih.govmdpi.com

Substitutions at the N1 and C3 positions are particularly important for modulating activity. For instance, the introduction of various alkyl or aryl groups at N1 can influence the compound's lipophilicity and its interaction with biological targets. nih.gov Similarly, the C2 position offers a critical site for modification, where the introduction of different functional groups can lead to significant changes in biological activity. nih.govresearchgate.net Aromatic or heteroaromatic rings at C2 have been shown to be important for anticancer and other activities. mdpi.comnih.gov The C3 position is also a key site for substitution, with a wide variety of groups being incorporated to enhance biological effects. nih.gov

The fused benzene ring of the quinazolinone core also presents opportunities for structural modification. Substituents such as halogens, alkyl, and alkoxy groups at positions C5, C6, C7, and C8 can fine-tune the electronic properties and steric profile of the molecule, thereby influencing its biological activity. nih.govnih.gov For example, the presence of halogen atoms at the 6- and 8-positions has been shown to improve the antimicrobial activities of quinazolinone derivatives. nih.gov

A general overview of the impact of substituents on the quinazolinone scaffold is presented in the table below.

Position of SubstitutionType of SubstituentGeneral Impact on Biological Activity
N1 Alkyl, Aryl, HeteroarylModulates lipophilicity and target interaction. nih.gov
C2 Alkyl, Aryl, Heteroaryl, Amino, ThiolEssential for various activities including antimicrobial and anticancer. nih.govmdpi.com
C3 Aryl, Heteroaryl, Alkyl chainsSignificant for a broad range of biological activities. nih.gov
C6, C8 Halogens (e.g., Iodo, Bromo)Enhances antimicrobial activity. nih.gov
Fused Benzene Ring Various functional groupsFine-tunes electronic and steric properties, influencing overall activity. nih.gov

Impact of the N1-But-2-en-1-yl Substituent on Potential Biological Interactions

While direct studies on (E)-1-(but-2-en-1-yl)quinazolin-4(1H)-one are limited, the influence of N1 substituents has been noted in other quinazolinone derivatives. For instance, in a series of quinazoline-2,4(1H,3H)-dione derivatives, bulky N1-substituents like allyl and benzyl (B1604629) groups were found to influence their NHE-1 inhibitory activity. nih.gov This suggests that the size and nature of the N1 substituent are critical for specific biological activities. The butenyl group in the title compound, being an unsaturated and flexible chain, could play a significant role in orienting the quinazolinone core within a binding site, potentially enhancing its interaction with the target.

Substituent Effects on the Quinazolinone Core at Positions C2, C3, and C4a/C8a

The biological activity of this compound can be further modulated by introducing substituents at other key positions of the quinazolinone core.

C2 Position: The C2 position is a crucial determinant of the biological activity of quinazolinones. The introduction of substituted aromatic rings at this position has been a common strategy to enhance anticancer activity. mdpi.comnih.gov For example, 2-aryl-substituted quinazolines have shown moderate antiproliferative potency against various cell lines. mdpi.com The nature of the substituent on the aryl ring can further refine the activity. Methyl or thiol groups at the C2 position have been reported to be essential for antimicrobial activities. nih.gov

C3 Position: The C3 position is another key site for modification. A wide array of substituents, including substituted aromatic rings, has been introduced at this position to enhance biological activities. nih.gov The presence of a substituted aromatic ring at position 3 is often considered essential for antimicrobial properties. nih.gov

C4a/C8a and the Benzene Ring: The fused benzene ring (positions C5, C6, C7, C8) offers further opportunities for structural modification. Halogenation, particularly at the C6 and C8 positions, has been shown to significantly improve the antibacterial activity of quinazolinone derivatives. nih.gov The introduction of a basic side chain at C8 has also been explored to identify optimal structural requirements for biological activity. mdpi.com

The following table summarizes the general effects of substituents at these positions based on studies of various quinazolinone derivatives.

PositionType of SubstituentPotential Impact on Biological Activity of this compound
C2 Substituted Phenyl or Naphthyl ringCould introduce or enhance antiproliferative activity. mdpi.comnih.gov
C2 Methyl or Thiol groupsMay confer or improve antimicrobial properties. nih.gov
C3 Substituted Aromatic ringCould be critical for imparting antimicrobial activity. nih.gov
C6, C8 Halogens (I, Br)Likely to enhance antibacterial efficacy. nih.gov
C8 Basic side chainMay optimize interactions with biological targets. mdpi.com

Conformational Analysis and its Implications for Ligand-Target Recognition

Computational studies, such as molecular docking and molecular dynamics simulations, are often employed to understand the conformational preferences of quinazolinone derivatives and their binding modes with target proteins. nih.gov For instance, in the design of quinazolinone-based MMP-13 inhibitors, a U-shaped conformation was found to be of pivotal importance for activity. nih.gov The flexibility of the N1-but-2-en-1-yl group in this compound could allow it to adopt various conformations, potentially enabling it to interact with a range of biological targets. The specific conformation adopted upon binding would be crucial for its biological effect.

Rational Design Principles for Modifying this compound

Based on the general SAR principles of quinazolinone scaffolds, several rational design strategies can be proposed to modify this compound and explore its therapeutic potential.

Modification of the C2 Position: Introduction of various substituted aryl or heteroaryl rings at the C2 position could be a promising strategy to develop potent anticancer agents. mdpi.comnih.gov The choice of substituents on the aromatic ring would be guided by the desire to optimize interactions with specific target kinases or other cellular components.

Substitution at the C3 Position: Attaching different pharmacophores to the C3 position could lead to the discovery of novel compounds with a wide range of biological activities. For example, incorporating moieties known to have antimicrobial activity could lead to potent new antibacterial or antifungal agents. nih.gov

Derivatization of the Benzene Ring: Systematic substitution on the fused benzene ring, particularly at the C6 and C8 positions with halogens, could enhance antimicrobial properties. nih.gov The introduction of polar side chains could also be explored to improve the pharmacokinetic profile of the molecule. mdpi.com

Bioisosteric Replacement of the N1-But-2-en-1-yl Group: Replacing the (E)-1-(but-2-en-1-yl) group with other unsaturated or cyclic moieties could help in understanding the steric and electronic requirements at the N1 position for optimal activity. This could lead to the identification of substituents that provide a better fit in the target's binding site.

By systematically applying these design principles and evaluating the biological activity of the resulting derivatives, it would be possible to develop a comprehensive SAR profile for this class of compounds and identify lead candidates for further development.

Following a comprehensive search for scientific literature, it has been determined that there is no specific published research data available for the compound This compound that addresses the detailed biological activities outlined in the request.

The search for anticancer and antimicrobial mechanisms, including enzyme inhibition, cellular pathway modulation, microtubule interactions, specific microbial targets, and biofilm inhibition, did not yield any studies focused on this particular molecule.

Therefore, it is not possible to generate the requested article with detailed research findings and data tables while adhering to the strict requirement of focusing solely on "this compound". Information available pertains to the broader class of quinazolin-4(1H)-one derivatives, but discussing these would fall outside the explicit scope of the instructions provided.

Biological Activity Profiles and Mechanistic Investigations of Quinazolin 4 1h One Derivatives Pre Clinical/in Vitro/in Vivo Non Human Research

Research into Anti-inflammatory Activities and Enzyme Inhibition

The quinazolin-4(1H)-one scaffold is a foundational structure for compounds exhibiting a wide range of biological activities, including significant anti-inflammatory properties. researchgate.net Research has demonstrated that derivatives of this heterocyclic system can modulate inflammatory pathways, primarily through the inhibition of key enzymes involved in the inflammatory response. researchgate.net The versatility of the quinazolinone core allows for chemical modifications that can enhance potency and selectivity for specific enzymatic targets. nih.gov Studies have explored conjugating quinazolinones with known anti-inflammatory agents like ibuprofen (B1674241) or incorporating moieties such as indole (B1671886) acetamide (B32628) and thioacetohydrazide to develop potent and selective inhibitors. nih.gov

A primary mechanism for the anti-inflammatory effects of many quinazolin-4(1H)-one derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. nih.gov Investigations have focused on evaluating the inhibitory activity of these compounds against the two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable therapeutic goal as it is primarily involved in inflammation, while COX-1 plays a role in maintaining the gastrointestinal lining. acs.org

A series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones were synthesized and evaluated for their COX inhibitory activities. nih.gov Several compounds in this series demonstrated potent and selective inhibition of the COX-2 enzyme. nih.govresearchgate.net For instance, certain derivatives displayed COX-2 inhibitory activity and selectivity comparable to the reference drug celecoxib. nih.gov Molecular docking studies have further elucidated the binding interactions, showing that potent inhibitors fit well within the active site of the COX-2 enzyme, with minimal interaction at the COX-1 binding pocket. nih.govresearchgate.net

Another study focused on 1,4-dihydroquinazolin-3(2H)-yl benzamide (B126) derivatives, which also showed significant COX-2 inhibitory activity, nearly matching that of celecoxib. acs.org The strategic design of these molecules, often resembling a "V" shape typical of diarylheterocyclic COX inhibitors, has been crucial to their success. acs.org

Inhibitory Activity of Quinazolin-4(1H)-one Derivatives against COX-1 and COX-2 Enzymes
CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI) for COX-2Reference
Compound 4>1000.33>303.0 nih.gov
Compound 6>1000.40>250.0 nih.gov
Compound 5>1000.70>142 nih.gov
Compound 8>1000.80>125 nih.gov
Compound 13>1000.80>125 nih.gov
Celecoxib (Reference)>1000.30>333 nih.gov

Investigations into Other Diverse Biological Activities

Beyond their anti-inflammatory effects, quinazolin-4(1H)-one derivatives have been investigated for a multitude of other biological activities, demonstrating the scaffold's versatility in medicinal chemistry.

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. mdpi.comnih.gov The search for new, safer, and more effective treatments has led to the investigation of quinazolin-4(1H)-one derivatives. nih.gov Several studies have reported the promising in vitro antileishmanial activity of these compounds against various Leishmania species, including L. donovani and L. major. nih.govnih.govnih.gov

One study synthesized a series of 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones and found that all tested compounds exhibited better antileishmanial activity than the standard drug miltefosine. nih.gov Notably, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (compound 7) showed exceptionally potent activity, being approximately 250 times more active than miltefosine. nih.gov Another investigation of novel quinazolin-4(3H)-one derivatives identified two compounds, a 4-hydroxy substituted (compound 2) and a 4-morpholino substituted (compound 9), with high efficacy against L. major. nih.govresearchgate.net Compound 2, in particular, demonstrated superior selectivity for the parasite over human cells compared to miltefosine. nih.govresearchgate.net Molecular docking studies suggest that these compounds may exert their effect by targeting key parasitic enzymes like phosphodiesterase B1 (PDEB1), pyridoxal (B1214274) kinase, or trypanothione (B104310) reductase. mdpi.comnih.govresearchgate.net

Antileishmanial Activity of Quinazolin-4(1H)-one Derivatives
CompoundTarget SpeciesIC₅₀ (μM or μg/mL)Reference
(E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (7)L. donovani0.0128 μg/mL nih.gov
Compound 2 (4-hydroxy substituted)L. major23.94 μM nih.gov
Compound 9 (4-morpholino substituted)L. major23.05 μM nih.gov
Compound 3a (6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones)Leishmania sp.1.61 μg/mL mdpi.com
Compound 3b (2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one)Leishmania sp.0.05 μg/mL mdpi.com
Miltefosine (Reference)L. donovani3.1911 μg/mL nih.gov
Miltefosine (Reference)L. major32.89 μM nih.gov

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. researchgate.netwikipedia.org Quinazolin-4(1H)-one derivatives have been designed and synthesized as DHFR inhibitors due to their structural resemblance to folic acid. researchgate.netnih.gov

Research has shown that these compounds can effectively inhibit DHFR from various sources, including bacteria and humans. nih.govnih.gov A study on new 4(3H)-quinazolinone analogs identified several compounds with potent mammalian DHFR inhibition, with IC₅₀ values in the sub-micromolar range. nih.gov For example, compounds 28, 30, and 31 in that study showed IC₅₀ values of 0.5, 0.4, and 0.4 μM, respectively. nih.gov Another series of quinazolinone derivatives was evaluated for antibacterial activity through DHFR inhibition, with some compounds showing greater potency against Escherichia coli DHFR than the standard drug trimethoprim (B1683648). nih.gov Specifically, compound 3e was more potent than trimethoprim with an IC₅₀ of 0.158 μM. nih.gov Molecular modeling studies have been employed to understand the binding patterns of these inhibitors within the DHFR active site, confirming their potential as effective antifolate agents. researchgate.netnih.gov

Inhibitory Activity of Quinazolin-4(1H)-one Derivatives against DHFR
CompoundDHFR SourceIC₅₀ (μM)Reference
Compound 3dStaphylococcus aureus0.769 nih.gov
Compound 3eEscherichia coli0.158 nih.gov
Compound 3eHuman0.527 nih.gov
Compound 28Mammalian0.5 nih.gov
Compound 30Mammalian0.4 nih.gov
Compound 31Mammalian0.4 nih.gov
Trimethoprim (Reference)E. coli0.226 nih.gov
Methotrexate (Reference)Human0.118 nih.gov

Quinazolin-4(1H)-one derivatives have also been explored as inhibitors of other therapeutically relevant enzymes, such as Beta-site APP Cleaving Enzyme 1 (BACE1) and Dipeptidyl peptidase-4 (DPP-4). BACE1 is a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease, while DPP-4 is a target for managing type 2 diabetes. nih.govepa.gov

Research into aminoquinazolinone-hydrazone derivatives revealed their potential to inhibit BACE1. strath.ac.uk One 2-nitrobenzylidene-containing compound (DH8) demonstrated the strongest inhibitory action against BACE1, with an IC₅₀ of 5.75 μM. strath.ac.uk The quinazoline (B50416) scaffold has been identified through screening as a promising starting point for developing BACE1 inhibitors. strath.ac.uk

In the context of diabetes, a study focused on designing spiro cyclohexane-1,2'-quinazoline derivatives as potent DPP-4 inhibitors. nih.gov This research, building upon the structure of the existing drug linagliptin, produced compounds with exceptionally high potency. Many of the synthesized derivatives were found to be over 100-fold more active than linagliptin, with IC₅₀ values in the picomolar to low nanomolar range (0.0005–0.0089 nM). nih.gov

Inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary strategy for treating the symptoms of Alzheimer's disease. researchgate.netnih.gov Several series of quinazolin-4(1H)-one and related 2,3-dihydroquinazolin-4(1H)-one derivatives have been synthesized and evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BChE). nih.govelsevierpure.commdpi.com

One study designed quinazolin-4(3H)-one derivatives as multifunctional agents with both cholinesterase inhibitory and anti-inflammatory activities. researchgate.netnih.gov The compound designated MR2938 (B12) showed promising AChE inhibitory activity with an IC₅₀ value of 5.04 μM. researchgate.netnih.gov Another investigation into 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives identified a compound, 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, with an even higher inhibitory potency against AChE, recording an IC₅₀ value of 6.084 μM. mdpi.comnih.gov Some derivatives have also shown strong and selective inhibition of BChE. elsevierpure.com

Inhibitory Activity of Quinazolin-4(1H)-one Derivatives against Cholinesterases
CompoundEnzymeIC₅₀ (μM)Reference
MR2938 (B12)AChE5.04 researchgate.netnih.gov
7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-oneAChE6.084 mdpi.com
Compound 8bBChE0.045 elsevierpure.com
Compound 8dBChE0.062 elsevierpure.com

Based on a comprehensive review of available scientific literature, there is no specific research data for the compound (E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one pertaining to its antimalarial potential, associated biochemical enzyme assays, or non-human cell-based assays.

The provided outline requests detailed, informative, and scientifically accurate content for the following sections:

Target Identification and Validation Methodologies in Research Settings

Cell-Based Assays (excluding human primary cells/clinical lines)

However, searches for preclinical, in vitro, or in vivo non-human research focusing on the antimalarial activity or target identification of this specific quinazolin-4(1H)-one derivative did not yield any relevant findings. The existing body of research on quinazolin-4(1H)-ones investigates a wide array of other derivatives with different substitutions, but information on the (E)-1-(But-2-en-1-yl) variant is absent in the context of the requested biological activities.

Therefore, it is not possible to generate the requested article with the specified focus and outline due to the lack of available scientific data for "this compound."

Computational and Theoretical Investigations of E 1 but 2 En 1 Yl Quinazolin 4 1h One and Analogs

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. rsc.orgijcce.ac.ir This method is crucial for understanding how quinazolinone analogs interact with the active sites of biological targets. nih.gov Studies on various quinazolinone derivatives have demonstrated their ability to bind to a range of protein targets, including epidermal growth factor receptor (EGFR), matrix metalloproteinase-13 (MMP-13), and tubulin. nih.govnih.govnih.gov

Docking simulations reveal that the binding of quinazolinone analogs is typically stabilized by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking interactions with key amino acid residues in the target's active site. nih.govnih.gov For instance, in studies involving EGFR, the nitrogen atom of the quinazoline (B50416) moiety often forms a critical hydrogen bond with residues like Thr766. nih.gov Similarly, hydrophobic interactions with residues such as Lys721, Ala719, and Leu820 have been observed, contributing to the stability of the ligand-protein complex. nih.govnih.gov The binding modes and affinities predicted by docking studies provide a structural basis for the observed biological activity and guide the design of new derivatives with improved potency. nih.govrsc.org For example, docking of certain 2-styrylquinazolin-4(3H)-ones into the colchicine (B1669291) binding pocket of tubulin has highlighted well-conserved interactions, explaining their cytotoxic effects. nih.gov

Compound Class/DerivativeTarget ProteinKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
Quinazolinone Derivative 33EGFRThr766 (H-bond), Lys721, Ala719, Leu764 (Hydrophobic)> -5.8 nih.gov
Quinazolinone Derivative 55EGFRThr766 (H-bond), Phe699 (π-stacking)> -5.8 nih.gov
Quinazolinone Derivative 7eEGFRNot specified-8.54 nih.gov
Quinazolinone Derivative 7bEGFRNot specified-8.76 nih.gov
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-oneTubulinColchicine Binding PocketNot specified nih.gov
Quinazolinone Derivative 3fPDK1Ala162, Leu212, Val96, Leu88-10.44 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazolinone derivatives, both 2D and 3D-QSAR models have been developed to understand the structural requirements for their therapeutic effects, such as anticancer or anti-inflammatory activities. nih.govigi-global.com These models are crucial for predicting the activity of newly designed compounds and optimizing lead structures. rsc.orgunar.ac.id

In 3D-QSAR studies, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.gov These methods generate 3D contour maps that visualize the regions around the molecular scaffold where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would likely enhance or diminish biological activity. nih.govresearchgate.net For example, QSAR studies on quinazolinone derivatives as MMP-13 inhibitors have indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields are primary influencers of activity. nih.gov The statistical robustness of QSAR models is validated using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govresearchgate.net Successful QSAR models for quinazolinone analogs targeting EGFR have demonstrated good predictive ability, aiding in the design of novel inhibitors with enhanced potency. frontiersin.orgigi-global.comunar.ac.id

QSAR Model TypeTargetq² (Cross-validated)r² (Non-cross-validated)Key Findings
CoMFAMMP-13 Inhibitors0.6460.992Electrostatic and steric fields are crucial for activity. nih.gov
CoMSIAMMP-13 Inhibitors0.7040.992Electrostatic, hydrophobic, and H-bond acceptor fields influence activity. nih.gov
2D-QSARAT-1a Receptor BlockersNot specified0.8055 – 0.8625Increased surface area of negatively charged carbons and presence of tetrazole substituents govern activity. igi-global.com
3D-QSARMALT1 Protease Inhibitors0.637 (CoMFA), 0.544 (CoMSIA)0.978 (CoMFA), 0.949 (CoMSIA)Contour maps guided the design of new molecules with higher predicted activity. researchgate.net
3D-QSAREGFR InhibitorsHighHighModels reliably predict the efficacy of EGFR inhibitors. frontiersin.org

In Silico Prediction of Pharmacological Profiles

The prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, often referred to as its pharmacological or pharmacokinetic profile, is a critical step in early-stage drug discovery. tandfonline.com In silico ADMET prediction for quinazolinone analogs helps to identify candidates with favorable drug-like properties and filter out those with potential liabilities, thereby reducing late-stage attrition. acs.orgbohrium.com

Computational tools and web servers are used to calculate various physicochemical and pharmacokinetic parameters based on the molecular structure. asianpubs.orgnih.gov These predictions often include adherence to established guidelines like Lipinski's Rule of Five, which helps assess oral bioavailability. researchgate.net Studies on quinazolinone derivatives frequently report predictions for properties such as human intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes. rsc.orgnih.govnih.gov For many synthesized quinazolinone series, in silico analyses have predicted good oral bioavailability and favorable ADMET profiles, suggesting their potential as drug candidates. nih.govtandfonline.comresearchgate.net For instance, ADMET predictions for novel quinazolinone-based AKT inhibitors indicated good blood-brain barrier permeability and that the compounds were non-carcinogenic. nih.gov

Compound SeriesPredicted PropertyFinding
Novel QuinazolinonesADMETAll designed compounds showed good pharmacokinetic properties. nih.gov
Quinazolinone AnalogsDrug-likeness (Lipinski's Rule)Compounds obeyed Lipinski's rule of five, indicating potential as orally active agents. researchgate.net
Quinazoline AnalogsADMETPredictions showed good BBB permeability and non-carcinogenic profiles. nih.gov
Quinazolin-12-one DerivativesADMETCompounds exhibit favorable pharmacological characteristics and adherence to Lipinski's, Ghose, Veber, and Egan rules. rsc.org
Quinazolinone DerivativesADMETMost new compounds fit Lipinski's rule and have good bioavailability. tandfonline.com

Molecular Dynamics Simulations for Conformational Stability and Binding

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time, providing detailed information on the conformational stability and dynamic behavior of ligand-protein complexes. researchgate.netabap.co.in For analogs of (E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one, MD simulations complement the static view provided by molecular docking by revealing how the ligand and receptor behave in a dynamic environment. tandfonline.comnih.gov

Key analyses performed during MD simulations include the calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net RMSD plots are used to assess the structural stability of the complex over the simulation period; a stable RMSD value suggests that the ligand remains securely in the binding pocket. abap.co.inresearchgate.net RMSF profiles highlight the flexibility of individual amino acid residues, identifying which parts of the protein are most affected by ligand binding. researchgate.netresearchgate.net Furthermore, MD simulations are used to perform more accurate binding free energy calculations using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA). tandfonline.comfrontiersin.org These calculations provide a more quantitative estimate of binding affinity than docking scores alone and have been used to confirm the high potency of designed quinazolinone derivatives. nih.govnih.gov Studies have shown that stable complexes are often maintained through persistent hydrogen bonding and hydrophobic interactions throughout the simulation. abap.co.inresearchgate.net

Compound/SystemSimulation LengthKey AnalysisFinding
Quinazolinone-MMP-13 Complex10 nsHydrogen BondingEnhanced hydrogen bonding with Ser250 and Gly248 was observed. nih.gov
Quinazoline Q100-FtsZ Complex5 nsRMSD, Binding Free EnergyThe complex was stable with a favorable binding free energy (-25.48 kcal/mol). abap.co.in
Quinazolinone Derivative 1f100 nsRMSD, MM-GBSAThe compound formed a stable complex, indicating effective inhibition. tandfonline.comnih.gov
Quinazolinone Derivative 5-Topoisomerase IINot specifiedPL-RMSD, P-RMSFSimulations validated the strong binding affinity and stability of the complex. researchgate.net
Quinazoline Derivative VS1-EGFR1200 nsRMSD, MM/GBSAThe ligand demonstrated stability and consistent interaction, with superior affinity. frontiersin.org

Derivatization Strategies and Analogue Development for Enhanced Biological Performance

Design Principles for Novel (E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one Derivatives

The design of new analogues of this compound is guided by structure-activity relationship (SAR) studies, which correlate specific structural features with changes in biological activity. For the quinazolinone core, SAR studies have identified several key positions where modifications can significantly influence performance. nih.govacs.org

Substitution at Position 1: The N1 position, occupied by the (E)-but-2-en-1-yl group in the parent compound, is a critical site for modification. Altering the length, branching, and saturation of this aliphatic chain can impact lipophilicity and steric interactions with biological targets. For instance, studies on related quinazolinones have shown that varying the aliphatic substituent at the N1 (or N3, depending on the isomeric focus) position can modulate anti-inflammatory gene expression. nih.gov

Substitution at Position 2: The C2 position offers a versatile point for introducing a wide range of substituents. SAR studies have revealed that incorporating groups like methyl, amine, or thiol can be essential for antimicrobial activities. nih.gov Introducing substituted aromatic or heterocyclic rings at this position has been a common strategy to explore interactions with target proteins, leading to potent anticancer and antimalarial agents. acs.orgnih.gov

Substitution at Position 3: While the parent compound is substituted at N1, many biologically active quinazolinones are N3-substituted isomers. In these cases, the N3 position is frequently substituted with substituted aromatic rings, which has been shown to be crucial for antimicrobial and cytotoxic activities. nih.gov

Modifications on the Benzene (B151609) Ring (Positions 5-8): The fused benzene ring of the quinazolinone core can be substituted, typically with halogen atoms (e.g., chloro, fluoro, bromo) at positions 6 and 8. nih.govresearchgate.net These modifications can enhance biological activity by altering the electronic properties of the ring system and improving binding affinity to target enzymes or receptors. nih.gov

A systematic approach to derivatization would involve creating a library of compounds with variations at these key positions, starting from the (E)-1-(but-2-en-1-yl) scaffold.

Table 1: Key Positions for Derivatization of the Quinazolin-4(1H)-one Scaffold and Their Potential Impact

Position for Modification Type of Substituent Potential Impact on Biological Activity Reference
N1 Alkyl chains, Aryl groups Modulates lipophilicity and steric hindrance. nih.gov
C2 Substituted aryl/heterocyclic rings, Thiol/methyl groups Essential for antimicrobial and anticancer activity; explores new binding interactions. nih.govacs.org
N3 Substituted aryl rings Crucial for antimicrobial and cytotoxic effects in N3-isomers. nih.gov

| C6, C8 | Halogens (F, Cl, Br) | Enhances potency by altering electronic properties and binding affinity. | nih.govnih.gov |

Molecular Hybridization Approaches with Other Pharmacophores

Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. nih.gov This can lead to hybrid compounds with improved affinity, better efficacy, dual-target activity, or novel mechanisms of action. The quinazolinone scaffold is an ideal candidate for this approach due to its synthetic tractability and established biological importance. nih.govsciencescholar.us

Several pharmacophores have been successfully hybridized with the quinazolin-4(1H)-one core:

Thiazolidin-4-one Hybrids: The thiazolidin-4-one ring is a well-known pharmacophore with diverse biological activities. Hybrid molecules combining this moiety with a quinazolinone core have been synthesized and evaluated for anticancer activity. nih.gov The synthesis typically involves creating a Schiff base from an amino-substituted quinazolinone, followed by cyclocondensation with thioglycolic acid. nih.gov

Pyrazole and Triazole Hybrids: Pyrazole and triazole rings are common in medicinal chemistry. Quinazolinone-hydrazone-pyrazole hybrids have been designed as potential antimicrobial agents targeting DNA gyrase. semanticscholar.org Similarly, fusing a triazole ring to the quinazoline (B50416) nucleus has yielded compounds with significant anti-inflammatory and anticancer activities. nih.govekb.eg

Pyridine Hybrids: Novel hybrids incorporating a 3-cyanopyridin-2-one structure have been developed as dual inhibitors of EGFR and BRAFV600E, two important targets in cancer therapy. nih.gov This demonstrates the potential of hybridization to create multi-target agents.

Chalcone (B49325) Hybrids: Chalcones are precursors to flavonoids and possess a distinctive α,β-unsaturated ketone core with known anticancer properties. Hybrid molecules linking a quinazoline moiety to a chalcone framework have been synthesized and shown to possess potent antitumor activity. nih.gov

The design of such hybrids based on this compound would involve synthetically linking it to these or other pharmacophores, potentially via the C2 position or by modifying the N1-butenyl chain to incorporate a reactive handle for conjugation.

Table 2: Examples of Quinazolinone Molecular Hybrids

Hybrid Pharmacophore Linkage Strategy Target Biological Activity Reference
Thiazolidin-4-one Cyclocondensation of Schiff base with thioglycolic acid Anticancer nih.gov
Pyrazole Condensation of hydrazinyl-quinazolinone with formylpyrazole Antimicrobial (DNA gyrase inhibition) semanticscholar.org
3-Cyanopyridin-2-one Multi-component reaction Anticancer (Dual EGFR/BRAFV600E inhibition) nih.gov
Chalcone Amine linkage to chalcone framework Anticancer nih.gov

| 1,2,4-Triazole | Annulation to quinazoline ring | Anti-inflammatory, Anticancer | nih.govekb.eg |

Synthesis of Prodrugs for Pre-clinical Evaluation

Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a biologically active compound. A prodrug is a bioreversible derivative that is inactive or less active than the parent drug and undergoes enzymatic or chemical conversion in the body to release the active agent. While specific prodrugs for this compound are not documented, general principles can be applied to its structure for potential pre-clinical evaluation.

The primary sites on the this compound molecule amenable to prodrug derivatization are the lactam functionality and potentially the butenyl side chain.

N-Acyloxymethyl and N-Phosphonooxymethyl Prodrugs: The N-H group of a lactam can be derivatized to form N-acyloxymethyl or N-phosphonooxymethyl ethers. These linkages are designed to be stable at neutral pH but are susceptible to cleavage by esterase or phosphatase enzymes in the body, respectively, to release the parent N-H compound. This approach could enhance the aqueous solubility and bioavailability of the parent quinazolinone.

Mannich Bases: The N-H proton of the quinazolinone ring is acidic enough to react with formaldehyde (B43269) and a primary or secondary amine to form a Mannich base. These derivatives often exhibit increased water solubility and can act as prodrugs, releasing the parent compound upon hydrolysis in vivo.

Biooxidizable Prodrugs: The (E)-but-2-en-1-yl side chain could potentially be modified. For example, creating an ester or another cleavable linkage at a hydroxylated version of the side chain could be explored. However, a more common strategy involves creating derivatives that are substrates for metabolic enzymes like cytochrome P450. For instance, replacing the butenyl group with a moiety that undergoes predictable enzymatic cleavage to yield the N1-unsubstituted quinazolinone (if that proves to be an active metabolite) could be a viable, albeit complex, strategy.

The synthesis of these prodrugs would involve standard chemical transformations, such as reaction with chloromethyl esters (for acyloxymethyl prodrugs) or the appropriate reagents for forming Mannich bases, followed by purification and characterization. Pre-clinical evaluation would then involve assessing their stability in plasma and buffer, solubility, and conversion rates to the parent drug in vitro and in vivo.

Table 3: Potential Prodrug Strategies for Quinazolin-4(1H)-ones

Prodrug Type Site of Modification Rationale for Use Cleavage Mechanism
N-Acyloxymethyl Ether Lactam Nitrogen (N3 in many isomers, but applicable to N1) Improve solubility and bioavailability Esterase enzymes
Mannich Base Lactam Nitrogen (N1 or N3) Increase aqueous solubility Chemical hydrolysis (pH-dependent)

| N-Phosphonooxymethyl Ether | Lactam Nitrogen (N1 or N3) | Greatly enhance aqueous solubility for parenteral administration | Phosphatase enzymes |

Table of Mentioned Compounds

Compound Name
This compound
Thiazolidin-4-one
Pyrazole
1,2,4-Triazole
3-Cyanopyridin-2-one
Chalcone
Thioglycolic acid
Formaldehyde

Future Directions and Emerging Research Perspectives in Quinazolin 4 1h One Research

Exploration of Novel Synthetic Methodologies

The synthesis of the quinazolin-4(1H)-one core has been a subject of intense investigation, with classical methods like the Niementowski synthesis being well-established. nih.gov However, the demand for more efficient, sustainable, and diverse synthetic routes has driven the development of innovative methodologies. Future research is focused on green chemistry principles, one-pot reactions, and the use of novel catalytic systems to streamline the synthesis of complex quinazolinone derivatives. researchgate.netmdpi.com

Recent advancements include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of quinazolin-4(1H)-one derivatives, such as in the Niementowski procedure or in palladium-catalyzed direct arylations. eurekaselect.comorganic-chemistry.org

Catalyst-Free and Metal-Free Reactions: Environmentally benign methods are gaining traction. One such approach involves the oxidative cyclization of 2-aminobenzamides and styrenes under metal- and catalyst-free conditions, using green solvents like DMSO. mdpi.com

Novel Catalytic Systems: Researchers are exploring various catalysts to enhance efficiency and selectivity. This includes the use of copper-catalyzed domino reactions, visible-light-absorbing nanocomposites, and functionalized SBA-15 nanocatalysts. researchgate.netorganic-chemistry.orgnih.gov These methods often allow for one-pot, multi-component reactions, which are highly efficient. nih.gov

Domino and Tandem Reactions: Strategies that combine multiple reaction steps into a single synthetic operation are being developed. For instance, a copper(I)-catalyzed domino reaction of alkyl halides and anthranilamides provides a direct route to 2-substituted quinazolin-4(1H)-ones. organic-chemistry.org Another tandem strategy involves C-nucleophilic addition to a carbodiimide (B86325) followed by intramolecular cyclization. organic-chemistry.org

Table 1: Overview of Novel Synthetic Methodologies for Quinazolin-4(1H)-ones
MethodologyKey FeaturesStarting Materials (Examples)AdvantagesReference
Microwave-Assisted SynthesisUses microwave irradiation to accelerate reactions.Anthranilic acid, formamide; Quinazolin-4-one, aryl iodidesReduced reaction times, improved yields. eurekaselect.comorganic-chemistry.org
Oxidative Olefin Bond CleavageMetal- and catalyst-free oxidative cyclization.o-Aminobenzamides, styrenesEnvironmentally friendly, uses inexpensive materials. mdpi.com
NanocatalysisHeterogeneous catalysis using functionalized nanoporous compounds.Isatoic anhydride, phenylhydrazine, aldehydesHigh yields, catalyst reusability, inexpensive. nih.gov
Copper-Catalyzed Domino ReactionOne-pot, multi-step reaction catalyzed by copper(I).Alkyl halides, anthranilamidesGood to excellent yields, wide functional group tolerance. organic-chemistry.org
Visible-Light Photoredox CatalysisUses visible light to drive reactions.N,N-dibenzylanilinesMild reaction conditions, sustainable energy source. organic-chemistry.org

Identification of Undiscovered Biological Targets

Quinazolin-4(1H)-one derivatives are known to interact with a multitude of biological targets, leading to their broad spectrum of activities. mdpi.comnih.gov While many of these targets, such as various receptors and enzymes involved in cancer and microbial pathways, have been extensively studied, ongoing research aims to identify novel and previously undiscovered molecular targets. This exploration could unlock new therapeutic applications and provide insights into complex biological processes.

Emerging areas of investigation include:

Tubulin Polymerization Inhibition: Certain quinazolin-4(1H)-one and 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. nih.govnih.gov This positions them as promising anticancer agents with a mechanism similar to established chemotherapy drugs. nih.gov

Kinase Inhibition: The quinazolinone scaffold is a key component of several approved tyrosine kinase inhibitors (TKIs) used in cancer therapy. nih.gov Future research is focused on designing derivatives that can target multiple tyrosine kinases (e.g., EGFR, HER2, VEGFR2) or overcome resistance to existing PARP inhibitors. nih.govmdpi.com The discovery of compounds with novel kinase selectivity profiles could lead to more effective and personalized cancer treatments. nih.govmdpi.com

Mycobacterium tuberculosis Chorismate Mutase (MtbCM): Spiroindoline-3,2'-quinazoline derivatives have been evaluated as potential inhibitors of MtbCM, an essential enzyme for the survival of Mycobacterium tuberculosis. researchgate.net Targeting novel enzymes in pathogens is a critical strategy for developing new anti-infective agents and combating drug resistance. nih.govresearchgate.net

Table 2: Emerging Biological Targets for Quinazolin-4(1H)-one Derivatives
Biological TargetTherapeutic AreaMechanism of ActionSignificanceReference
TubulinOncologyInhibits microtubule polymerization, leading to G2/M cell cycle arrest.Potential for broad-spectrum cytotoxic anticancer agents. nih.govnih.gov
Multiple Tyrosine Kinases (CDK2, HER2, EGFR, VEGFR2)OncologyInhibits signaling pathways crucial for cancer cell proliferation and survival.Development of multi-targeted therapies to improve efficacy and overcome resistance. nih.gov
Poly ADP Ribose Polymerase (PARP)OncologyInhibition of DNA repair mechanisms, particularly in resistant cell lines.Potential to re-sensitize tumors to PARP inhibitor therapy. mdpi.commdpi.com
Mycobacterium tuberculosis Chorismate Mutase (MtbCM)Infectious DiseaseInhibits an essential enzyme in the shikimate pathway of M. tuberculosis.Novel approach to developing new anti-tuberculosis drugs. researchgate.net

Application of (E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one in Chemical Biology Probes

Chemical probes are highly selective small molecules used as research tools to study the function of specific proteins or biological pathways in cells and organisms. eubopen.org The development of such probes from the quinazolin-4(1H)-one class is an exciting future direction. A compound like this compound, with its specific substitution pattern, could potentially be developed into a valuable chemical probe.

The design of a chemical probe based on this scaffold would involve several key steps:

Target Identification and Validation: The first step is to identify a specific and potent biological activity for this compound. Given the known activities of the parent scaffold, this could involve screening against panels of kinases, tubulin, or other enzymes.

Structure-Activity Relationship (SAR) Studies: Once a target is validated, SAR studies would be necessary to understand which parts of the molecule are essential for activity. The (E)-but-2-en-1-yl group at the N1 position would be of particular interest. Its role in target binding and selectivity would need to be elucidated.

Functionalization: To function as a probe, the molecule often needs to be modified by incorporating a reporter tag (e.g., a fluorophore, biotin) or a reactive group for covalent labeling. The butenyl side chain or positions on the quinazolinone ring could serve as handles for attaching these functionalities without disrupting the binding to the target protein. A structurally similar but inactive analog would also be synthesized to serve as a negative control, a critical component for validating probe activity. eubopen.org

The (E)-1-(But-2-en-1-yl) substituent provides a unique structural feature. The double bond within this group could potentially be exploited for "click" chemistry reactions, allowing for efficient and specific attachment of reporter tags. By developing this compound into a chemical probe, researchers could gain a powerful tool to visualize and study its specific biological target within a complex cellular environment, helping to unravel new biological mechanisms and validate new drug targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one?

  • Methodological Answer :

  • Heterogeneous Catalysis : Utilize solid acid catalysts (e.g., silica-supported reagents) to cyclize precursors like anthranilic acid derivatives with but-2-en-1-yl groups. This approach achieves high yields (75–85%) and minimizes byproducts, as demonstrated for analogous quinazolinone derivatives .
  • Biocatalytic Routes : Employ α-amylase or other enzymes to catalyze the condensation of aldehydes with anthranilic acid derivatives under mild conditions, ensuring stereoselectivity for the (E)-isomer .
  • Retrosynthetic Design : Apply retrosynthetic analysis using substituted amines, anthranilic acid, and acylating agents (e.g., acetic anhydride or benzoyl chloride) to construct the quinazolinone core, followed by functionalization with the butenyl group .

Q. How can the structure and purity of this compound be validated experimentally?

  • Methodological Answer :

  • Spectroscopy :
  • 1H NMR : Confirm aromatic protons (δ 7.2–8.5 ppm) and the butenyl double bond (δ 5.5–6.5 ppm, coupling constant J ≈ 15–16 Hz for trans-configuration) .
  • 13C NMR : Identify the carbonyl carbon (δ ~165 ppm) and olefinic carbons (δ 120–130 ppm) .
  • Mass Spectrometry (MS) : Observe molecular ion peaks ([M+H]+ or [M+Na]+) matching the calculated molecular weight (e.g., 230–330 Da range for similar derivatives) .
  • Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N/O percentages .

Q. What biological activities are associated with quinazolin-4(1H)-one derivatives, and how can they be evaluated for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using disk diffusion or microbroth dilution to determine minimum inhibitory concentrations (MICs) .
  • Enzyme Inhibition : Screen for activity against targets like AKR1B1 (aldose reductase) via spectrophotometric assays measuring NADPH depletion at 340 nm .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess IC50 values, ensuring comparison with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity for the (E)-isomer during synthesis?

  • Methodological Answer :

  • Solvent Effects : Use non-polar solvents (e.g., toluene) to favor trans-addition via thermodynamic control .
  • Catalyst Tuning : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce asymmetry during cyclization steps .
  • Mechanochemical Synthesis : Explore ball-milling techniques to achieve higher stereochemical purity and reduced reaction times compared to solution-phase methods .

Q. What mechanistic insights explain contradictory yield trends in quinazolinone synthesis under varying catalytic systems?

  • Methodological Answer :

  • Acid vs. Base Catalysis : Compare pathways where acid catalysts (e.g., HCl) protonate intermediates to accelerate cyclization, while base catalysts (e.g., K2CO3) deprotonate nucleophiles, affecting reaction rates and byproduct formation .
  • Catalyst Porosity : For heterogeneous systems (e.g., zeolites), correlate pore size with substrate diffusion limitations using BET surface area analysis .
  • Kinetic Studies : Conduct time-resolved NMR or in-situ IR to monitor intermediate formation and identify rate-determining steps .

Q. How does the (E)-configuration of the butenyl group influence the compound’s physicochemical and biological properties?

  • Methodological Answer :

  • Molecular Docking : Model the (E)-isomer’s interaction with enzyme active sites (e.g., AKR1B1) to compare binding affinity with the (Z)-form using software like AutoDock Vina .
  • LogP Determination : Measure partition coefficients (octanol/water) to assess hydrophobicity differences between stereoisomers, impacting membrane permeability .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to compare melting points, where the (E)-isomer typically exhibits higher thermal stability due to reduced steric strain .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • First Aid : For inhalation exposure, move to fresh air and administer artificial respiration if needed. For skin contact, wash with soap and water for 15 minutes .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration in compliance with EPA guidelines for nitrogen-containing heterocycles .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points for quinazolinone derivatives?

  • Methodological Answer :

  • Purity Verification : Repeat synthesis with rigorous purification (e.g., column chromatography followed by recrystallization) and confirm purity via HPLC (>95%) .
  • Polymorphism Screening : Perform X-ray diffraction (XRD) to identify crystalline forms, as polymorphs can exhibit varying melting points .
  • Instrument Calibration : Validate DSC or melting point apparatus against standard references (e.g., caffeine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.